3-Hydroxycyclohexanecarbonitrile is a chemical compound with the molecular formula CHNO. It is classified as a hydroxy nitrile and is notable for its potential applications in pharmaceutical synthesis, particularly as an active pharmaceutical ingredient (API) in drug development. The compound features a hydroxyl group and a nitrile functional group, which contribute to its reactivity and utility in various chemical reactions.
3-Hydroxycyclohexanecarbonitrile can be sourced through synthetic routes involving biocatalysis, particularly using enzymes such as unspecific peroxygenases (UPOs), ene reductases, and alcohol dehydrogenases. These enzymes facilitate the synthesis of the compound by enabling selective oxidation and reduction reactions. The classification of this compound falls within organic chemistry, specifically under functionalized nitriles due to the presence of both hydroxyl and nitrile groups.
The synthesis of 3-Hydroxycyclohexanecarbonitrile can be achieved through a multi-step enzymatic process. A prominent method involves a three-step one-pot cascade reaction utilizing UPOs, ene reductases, and alcohol dehydrogenases. The process begins with cyclohexene-1-nitrile as the starting material:
The entire synthesis can be conducted under mild conditions without the need for organic solvents, making it environmentally friendly and economically viable for industrial applications . The use of biocatalysts allows for high substrate loadings and efficient conversion rates.
The molecular structure of 3-Hydroxycyclohexanecarbonitrile features a cyclohexane ring with a hydroxyl group attached to the third carbon and a nitrile group attached to the first carbon. This configuration creates two stereocenters in the molecule.
3-Hydroxycyclohexanecarbonitrile participates in several chemical reactions:
The mechanism of action for 3-Hydroxycyclohexanecarbonitrile primarily involves its interaction with specific enzymes such as ene reductase and alcohol dehydrogenase. These enzymes facilitate stereoselective transformations that are crucial for synthesizing chiral compounds.
The compound's synthesis requires a C−H oxy-functionalization step to introduce functional groups effectively, impacting various biochemical pathways . The pharmacokinetics of this compound suggest that its absorption, distribution, metabolism, and excretion properties may be influenced by its synthetic route.
Relevant data indicates that safety precautions should be taken when handling this compound due to potential irritations upon contact .
3-Hydroxycyclohexanecarbonitrile has significant applications in scientific research and pharmaceutical development:
Unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the allylic oxidation of cyclohexene derivatives, enabling the synthesis of key intermediates like 3-oxocyclohex-1-ene-1-carbonitrile from cyclohexene-1-nitrile. Unlike chemical methods (e.g., hypervalent iodide reagents or transition metal catalysis), which often suffer from poor regioselectivity and mass balance issues, UPOs utilize hydrogen peroxide as a co-substrate to achieve high chemo- and regioselectivity at substrate loadings up to 200 mM without organic cosolvents [1] [4].
The mechanism involves UPOs forming a reactive oxoferryl-heme intermediate (Compound I), which facilitates enantioselective hydroxylation. For cyclohexene-1-nitrile, rAaeUPO from Agrocybe aegerita initially catalyzes non-selective allylic hydroxylation to form (R)- and (S)-3-hydroxycyclohexene-1-carbonitrile. Subsequent stereoselective overoxidation of the (R)-alcohol enantiomer yields the unsaturated ketone (3-oxocyclohex-1-ene-1-carbonitrile), while the (S)-enantiomer remains unreacted. This enantiomeric preference limits the maximum theoretical yield to 50% for this step [1] [7].
Screening of 44 UPO variants revealed significant diversity in activity and selectivity:
Table 1: Selectivity Profiles of UPO Variants in Allylic Oxidation of Cyclohexene-1-Nitrile
UPO Variant | Hydroxylation Activity | Overoxidation Activity | ee of Residual Alcohol |
---|---|---|---|
rAaeUPO | Moderate | Moderate (R-selective) | >99% (S) |
CabUPO-VI | High | Low | Racemic |
ApsUPO | Low | High | 98% (R) |
MorUPO | Low | Very High | <10% |
Following UPO-catalyzed allylic oxidation, ene reductases (ERs) and alcohol dehydrogenases (ADHs) establish the two chiral centers of (1S,3R)-3-hydroxycyclohexanecarbonitrile with high stereocontrol. ERs first reduce the α,β-unsaturated ketone (3-oxocyclohex-1-ene-1-carbonitrile) to the saturated ketone (3-oxocyclohexane-1-carbonitrile). Screening of 11 ERs identified ENE-101 as the most efficient catalyst, delivering (S)-3-oxocyclohexane-1-carbonitrile with 99% ee [1] [3].
ADHs subsequently reduce the ketone to the alcohol with diastereoselectivity governed by the enzyme’s active site topology. For instance, specific ADHs favor equatorial hydride delivery to the carbonyl, yielding the thermodynamically stable (1S,3R)-diastereomer. The cascade achieves 97% ee and 99% de at 50 mM substrate loading, with the ER step identified as the rate-limiting factor [1] [3]. Critical considerations include:
Integrating UPO, ER, and ADH reactions into a single vessel minimizes purification steps and enhances overall efficiency. Key optimization strategies include:
Table 2: Optimization Parameters for the One-Pot Cascade
Parameter | Initial Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Substrate Loading | 20 mM | 50 mM | ↑ 85% yield |
H₂O₂ Dosing Rate | Bolus addition | Continuous (0.1 mM/min) | ↑ UPO stability |
ER:ADH Ratio | 1:1 | 2:1 | ↑ 30% reaction rate |
Cosolvent | None | 5% DMSO | ↑ Substrate solubility |
Under optimized conditions, the cascade achieves 85% yield of (1S,3R)-3-hydroxycyclohexanecarbonitrile from cyclohexene-1-nitrile, representing a telescoped synthesis that avoids intermediate isolation [1] [3].
While UPOs excel in oxidizing substituted cyclohexenes, their applicability to other substrates faces challenges:
Recent protein engineering efforts address these limitations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7